Welcome to the BenchChem Online Store!
molecular formula C15H24N2O B8445635 2-amino-N,N-dibutyl benzamide

2-amino-N,N-dibutyl benzamide

Cat. No. B8445635
M. Wt: 248.36 g/mol
InChI Key: BGHIWAIZODHKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05162336

Procedure details

2.0 g isatoic anhydride is dissolved in 50 ml methylene chloride/5 ml dimethylformamide and 1.87 g 4-dimethylaminopyridine and 1.98 g dibutylamine are added. The mixture is stirred at room temperature for 5 hours, then diluted with 250 ml of ethyl acetate. The organic solution is washed with 10% HCl and brine and dried over sodium sulfate followed by filtration and evaporation to obtain a residue. The residue is dissolved in 25 ml ethyl acetate, the solution filtered, concentrated and this residue purified by flash chromatography on silica gel in ethyl acetate/hexane, 2:3, to give 2-amino-N,N-dibutyl benzamide.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two
Quantity
1.87 g
Type
catalyst
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6]C(=O)[O:4][C:2]2=O.[CH2:13]([NH:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH3:16]>C(Cl)Cl.CN(C)C1C=CN=CC=1.C(OCC)(=O)C>[NH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=1[C:2]([N:17]([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:13][CH2:14][CH2:15][CH3:16])=[O:4]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.98 g
Type
reactant
Smiles
C(CCC)NCCCC
Name
Quantity
1.87 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic solution is washed with 10% HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
followed by filtration and evaporation
CUSTOM
Type
CUSTOM
Details
to obtain a residue
FILTRATION
Type
FILTRATION
Details
the solution filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
this residue purified by flash chromatography on silica gel in ethyl acetate/hexane, 2:3

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=C(C(=O)N(CCCC)CCCC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.